Head-to-Head Emission Tuning in Iridium Complexes: 4-Methoxyphenyl vs. 2,4-Diphenyl and Mesityl Analogs
The iridium(III) complex Ir(L2)2(pic), where L2H is 4-(4-methoxyphenyl)-2-phenylpyridine, is a direct analog of Ir(L1)2(pic) (L1H = 2,4-diphenylpyridine) and Ir(L4)2(pic) (L4H = 4-mesityl-2-phenylpyridine). The ligand's distinct electron-donating 4-methoxyphenyl group systematically tunes the phosphorescent emission, contributing to the series' tunability across the 502–560 nm window [1].
| Evidence Dimension | Phosphorescent emission tuning of Ir(L)2(A) complexes in degassed DCM solution |
|---|---|
| Target Compound Data | Contributes to tunable emission; Ir(L2)2(pic) complex is an integral part of the series spanning 502–560 nm. |
| Comparator Or Baseline | Ir(L1)2(pic) (from 2,4-diphenylpyridine) and Ir(L4)2(pic) (from 4-mesityl-2-phenylpyridine). The full series of complexes Ir1–Ir7 demonstrates emission maxima from 502 to 560 nm. |
| Quantified Difference | A substituent-controlled emission shift range of up to 58 nm is achievable among the four 4-aryl-ppy ligands in the study. |
| Conditions | Ir(III) bis-cyclometalated complexes of the form Ir(L)2(A) where A = pic (picolinate) or acac (acetylacetonate), measured in degassed dichloromethane (DCM) at room temperature. |
Why This Matters
This provides scientists with predictive control over emission color for OLED device design, where the specific choice of 4-aryl substituent on the ppy ligand is a critical procurement decision.
- [1] Davidson, R.; Hsu, Y.-T.; Batchelor, T.; Yufit, D.; Beeby, A. The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(III) complexes. Dalton Trans. 2016, 45, 11496–11507. DOI: 10.1039/C6DT01461E. View Source
